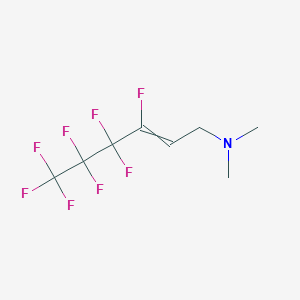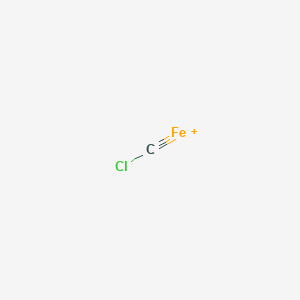
(Chloromethylidyne)iron(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethylidyne)iron(1+) is a unique organometallic compound with the chemical formula FeCCl. This compound is known for its interesting chemical properties and potential applications in various fields of science and industry. The compound consists of an iron atom bonded to a chloromethylidyne ligand, which is a carbon atom bonded to a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethylidyne)iron(1+) typically involves the reaction of iron pentacarbonyl (Fe(CO)₅) with chloromethylidyne precursors under controlled conditions. One common method is the photolysis of iron pentacarbonyl in the presence of chloromethylidyne chloride (CCl₂). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{Fe(CO)}_5 + \text{CCl}_2 \rightarrow \text{FeCCl} + 5 \text{CO} ]
Industrial Production Methods
While the industrial production of (Chloromethylidyne)iron(1+) is not as widespread as other iron compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethylidyne)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chloromethylidyne ligand can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) chloride (FeCl₃), while reduction may produce iron(0) species. Substitution reactions can yield a variety of organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
(Chloromethylidyne)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as magnetic or electronic characteristics.
Mecanismo De Acción
The mechanism of action of (Chloromethylidyne)iron(1+) involves its interaction with molecular targets through its iron center and chloromethylidyne ligand. The iron atom can coordinate with various ligands, facilitating catalytic reactions. The chloromethylidyne ligand can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
(Chloromethylidyne)iron(1+) can be compared with other similar compounds, such as:
(Methylidyne)iron(1+) (FeCH): Similar structure but with a hydrogen atom instead of chlorine.
(Bromomethylidyne)iron(1+) (FeCBr): Similar structure but with a bromine atom instead of chlorine.
(Iodomethylidyne)iron(1+) (FeCI): Similar structure but with an iodine atom instead of chlorine.
The uniqueness of (Chloromethylidyne)iron(1+) lies in its specific reactivity and the properties imparted by the chloromethylidyne ligand, which can influence the compound’s behavior in various chemical reactions and applications.
Propiedades
Número CAS |
90143-32-1 |
|---|---|
Fórmula molecular |
CClFe+ |
Peso molecular |
103.31 g/mol |
Nombre IUPAC |
chloromethylidyneiron(1+) |
InChI |
InChI=1S/CCl.Fe/c1-2;/q;+1 |
Clave InChI |
LCBDFXFMBKIJHL-UHFFFAOYSA-N |
SMILES canónico |
C(#[Fe+])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



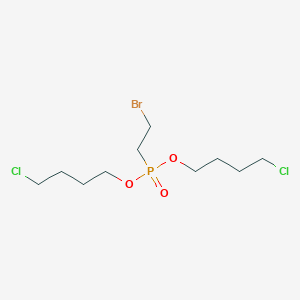
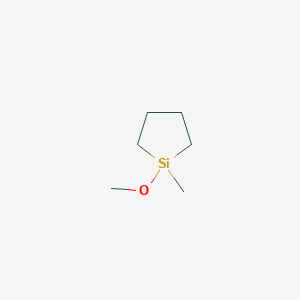
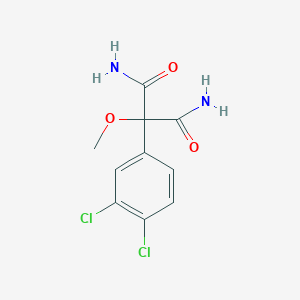
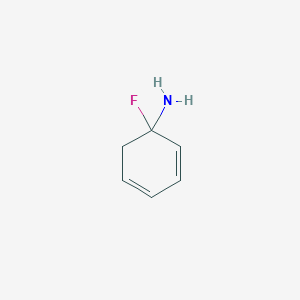

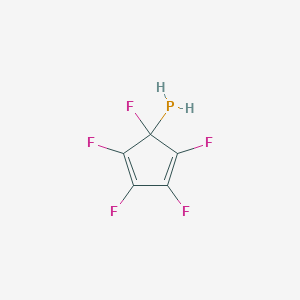
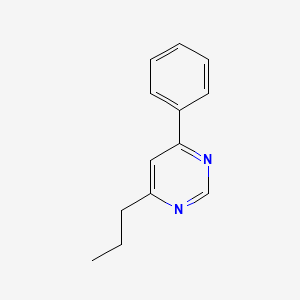


![{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane](/img/structure/B14372159.png)
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
